AHR 10718

説明

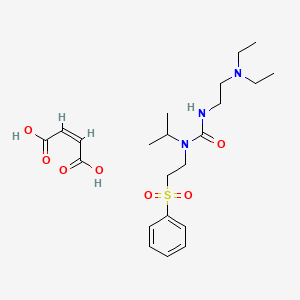

Suricainide Maleate is a pharmaceutical compound primarily utilized as an antiarrhythmic agent. Its molecular formula is C₁₈H₃₁N₃O₃S, and it is registered under the CAS number 85053-46-9. As a maleate salt, it combines the active base molecule with maleic acid, a dicarboxylic acid that enhances solubility and stability. Maleate salts are widely employed in drug formulation to improve bioavailability and pharmacokinetic profiles. Suricainide Maleate’s therapeutic role focuses on managing cardiac arrhythmias, distinguishing it from other maleate salts used in diverse pharmacological classes.

特性

CAS番号 |

96436-73-6 |

|---|---|

分子式 |

C22H35N3O7S |

分子量 |

485.6 g/mol |

IUPAC名 |

1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-propan-2-ylurea;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C18H31N3O3S.C4H4O4/c1-5-20(6-2)13-12-19-18(22)21(16(3)4)14-15-25(23,24)17-10-8-7-9-11-17;5-3(6)1-2-4(7)8/h7-11,16H,5-6,12-15H2,1-4H3,(H,19,22);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChIキー |

CMKAKNPPMGLPRW-BTJKTKAUSA-N |

異性体SMILES |

CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=C\C(=O)O)\C(=O)O |

正規SMILES |

CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=CC(=O)O)C(=O)O |

外観 |

Solid powder |

他のCAS番号 |

96436-73-6 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(N'-(2-diethylamino)ethyl)-N-(1-methylethyl)-N-(2-(phenylsulfonyl)ethyl)urea butanedioate AHR 10718 AHR-10718 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

マレイン酸スリカイニドの合成には、コア構造の形成、それに続くマレイン酸の付加など、複数のステップが含まれます。 反応条件は、通常、目的の生成物が得られるように、制御された温度と特定の触媒を必要とします .

工業的製造方法

マレイン酸スリカイニドの工業的製造は、通常、収率と純度を最大にするために最適化された反応条件を用いた大規模合成が含まれます。 これには、高効率反応器と結晶化やクロマトグラフィーなどの精製技術の使用が含まれます .

化学反応の分析

General Chemical Reactivity of Maleate Salts

Maleate salts (e.g., Pyrilamine maleate, Chlorpheniramine maleate) are formed by the reaction of a base (e.g., amine) with maleic acid. This salt formation is typically a protonation reaction where the amine accepts a proton from maleic acid, creating an ionic bond between the cation (amine) and the maleate anion .

Example Reaction (Hypothetical):

Common Reaction Pathways in Pharmaceutical Salts

Maleate salts may exhibit similar reactivity to other salt forms, including:

-

Hydrolysis : Cleavage of the maleate anion under acidic or basic conditions, leading to decomposition .

-

Oxidation : Degradation of the drug base (e.g., amine groups) via oxidation, particularly in the presence of moisture or light .

-

Cyclization : Structural rearrangements in amorphous or crystalline forms, influenced by molecular mobility .

| Reaction Type | Triggers | Impact on Stability |

|---|---|---|

| Hydrolysis | Acidic/basic pH, moisture | Loss of salt form, drug degradation |

| Oxidation | Oxygen, light, peroxides | Oxidized byproducts, reduced efficacy |

| Cyclization | Molecular mobility (e.g., amorphous forms) | Structural rearrangement, altered bioavailability |

Experimental Methods for Characterizing Reactivity

Techniques used to study reactivity in maleate salts include:

-

Solid-state NMR/X-ray crystallography : To assess molecular mobility and structural changes .

-

Thermogravimetry/DSC : To measure phase transitions and thermal stability .

-

HPLC : To quantify degradation products and monitor reaction kinetics .

Excipient Interactions

Maleate salts may react with formulation components (e.g., acids, bases, reducing agents) via:

-

Acid-base reactions : Neutralization of the drug base by acidic excipients .

-

Maillard browning : Reaction with reducing sugars under heat, leading to discoloration .

-

Transacylation : Exchange of the maleate counterion with other anions in the formulation .

Stability Considerations

To mitigate reactivity:

科学的研究の応用

Suricainide maleate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Investigated for its potential effects on biological systems and pathways.

Medicine: Explored for its potential therapeutic applications and effects on human health.

Industry: Utilized in the development of new materials and industrial processes.

作用機序

類似の化合物との比較

独自性

マレイン酸スリカイニドは、その特定の分子構造と、様々なシステムに及ぼす独自の作用によって、ユニークです。

類似化合物との比較

Structural and Chemical Properties

Suricainide Maleate’s molecular structure (C₁₈H₃₁N₃O₃S) incorporates a sulfur atom and a tertiary amine group, which are critical for its antiarrhythmic activity. Comparatively, other maleate salts exhibit distinct structural features:

- Chlorpheniramine Maleate (C₁₆H₁₉ClN₂·C₄H₄O₄): An antihistamine with a chlorinated aromatic ring and ethylamine side chain.

- Trimebutine Maleate (C₂₃H₂₉NO₅·C₄H₄O₄): An antispasmodic containing a benzamide moiety.

- Neratinib Maleate (C₃₀H₂₉ClN₆O₃·C₄H₄O₄): An anticancer agent with a quinoline-based structure.

Table 1: Structural and Therapeutic Comparison of Maleate Salts

| Compound | CAS Number | Molecular Formula | Therapeutic Class | Key Structural Features |

|---|---|---|---|---|

| Suricainide Maleate | 85053-46-9 | C₁₈H₃₁N₃O₃S | Antiarrhythmic | Sulfur-containing tertiary amine |

| Chlorpheniramine Maleate | 41354-29-4 | C₁₆H₁₉ClN₂·C₄H₄O₄ | Antihistamine | Chlorinated aromatic ring |

| Trimebutine Maleate | 39133-31-8 | C₂₃H₂₉NO₅·C₄H₄O₄ | Antispasmodic | Benzamide moiety |

| Neratinib Maleate | 698387-09-6 | C₃₀H₂₉ClN₆O₃·C₄H₄O₄ | Anticancer | Quinoline-based kinase inhibitor |

Physicochemical and Formulation Profiles

Maleate salts generally enhance aqueous solubility due to their ionic nature. For example:

Self-Association Behavior

Light-scattering studies on antihistamine maleates (e.g., mepyramine, chlorpheniramine) reveal non-micellar, polydisperse self-association, which may influence bioavailability and dissolution rates. While Suricainide Maleate’s behavior is undocumented, its structural similarity suggests comparable solubility challenges in aqueous environments.

生物活性

Suricainide maleate, a compound known for its diverse biological activities, has garnered attention in various fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on metabolic pathways, and potential therapeutic applications.

Suricainide maleate primarily functions as a dopamine, serotonin, and norepinephrine transporter inhibitor . This unique mechanism allows it to modulate neurotransmitter levels effectively, making it a candidate for treating neurobehavioral disorders. The compound exhibits a balanced inhibitory effect on these transporters, with the inhibition ratios being relatively equal (i.e., Ki ratios less than 50:1) for dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) . This property is crucial for addressing dysregulation in neuronal circuits associated with conditions such as depression and attention deficit hyperactivity disorder (ADHD).

Weight Loss and Lipid Metabolism

Research indicates that Suricainide maleate has significant effects on lipid metabolism. In vivo studies demonstrated that oral administration of the compound led to:

- Weight Loss : Notably observed in diet-induced obese mice.

- Reduction in Serum and Liver Triglycerides : The compound inhibits the enzyme Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) , which is pivotal in triglyceride synthesis .

The inhibition of DGAT1 by Suricainide maleate results in enhanced insulin sensitivity, which is particularly beneficial for metabolic health.

Cellular Effects

In laboratory settings, Suricainide maleate has shown to enhance insulin-stimulated glucose uptake in adipocytes over a sustained period. This suggests that it may improve insulin sensitivity through its action on DGAT1 . The compound's impact on cellular processes is critical for understanding its role in metabolic disorders.

Clinical Applications

Suricainide maleate has been explored for its potential in treating various neurobehavioral disorders due to its ability to modulate neurotransmitter systems. Clinical case studies have highlighted its effectiveness in improving symptoms associated with conditions like ADHD and depression .

Dosage Effects

The effects of Suricainide maleate vary significantly with dosage. In animal models, a dosage of 30 mg/kg resulted in substantial weight loss and improved metabolic markers . This variability emphasizes the need for careful dose management in therapeutic applications.

Summary of Biological Activities

The following table summarizes the key biological activities of Suricainide maleate:

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Weight Loss | Significant reduction in body weight | Inhibition of DGAT1 leading to decreased triglyceride synthesis |

| Lipid Metabolism | Reduced serum and liver triglycerides | Targeting lipid synthesis pathways |

| Insulin Sensitivity | Enhanced glucose uptake in adipocytes | Interaction with insulin signaling pathways |

| Neurotransmitter Modulation | Balanced inhibition of DAT, SERT, NET | Equal Ki ratios facilitating treatment of neurobehavioral disorders |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。